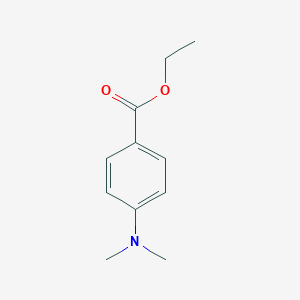

Ethyl 4-dimethylaminobenzoate

Description

Properties

IUPAC Name |

ethyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZUGPQWGEGAKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044763 | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Pellets or Large Crystals, White crystalline powder; [Acros Organics MSDS] | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10287-53-3 | |

| Record name | Ethyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10287-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylbenzocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Parbenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-dimethylaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARBENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/829S8D3Y0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-dimethylaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Ethyl 4-dimethylaminobenzoate (EDB), a compound commonly used as a photoinitiator and UV absorber. The information is compiled from various chemical databases and safety data sheets to serve as a reliable resource for laboratory and research applications.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Ethyl p-dimethylaminobenzoate, EDAB, Padimate O |

| CAS Number | 10287-53-3 |

| Molecular Formula | C₁₁H₁₅NO₂[1][2] |

| Molecular Weight | 193.24 g/mol [3] |

| InChI Key | FZUGPQWGEGAKET-UHFFFAOYSA-N[3][4] |

| SMILES | CCOC(=O)c1ccc(cc1)N(C)C[3][4] |

Physical and Chemical Properties

The physical state of this compound at room temperature is a white to off-white or light yellow crystalline solid or powder.[1][5][6][7] It is generally described as having a mild or barely perceptible odor.[1][6]

Table of Quantitative Physical Properties:

| Property | Value | Reference |

| Melting Point | 62-66 °C | [1][2][4][5][7] |

| Boiling Point | 190-191 °C at 14 mmHg; 296.5 °C at 760 mmHg | [1] |

| Density | 1.060 - 1.061 g/cm³ | [1][2][6] |

| Refractive Index | 1.5353 (at 100 °C) | [1] |

| Flash Point | 115 °C | [1] |

| Vapor Pressure | 0 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water.[8] Soluble in chloroform (B151607) and methanol. | |

| LogP (Octanol/Water Partition Coefficient) | 1.92930 | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The following table summarizes the key spectral information for this compound.

Table of Spectral Data:

| Spectroscopy Type | Key Features and Wavelengths | Reference |

| UV-Vis Absorption | λmax: 310.25 nm (in ethanol) | [9] |

| ¹H NMR | Spectra available in CDCl₃. | [1] |

| ¹³C NMR | Spectra available in CDCl₃. | [1][10] |

| Infrared (IR) | Spectra available (KBr disc, nujol mull). | [1] |

| Mass Spectrometry | Electron ionization mass spectrum available. | [1] |

| Raman | Spectrum available. | [1] |

Crystallographic Data

A single-crystal X-ray study has been conducted on this compound. The molecules are reported to be essentially planar and are linked into a chain by weak C—H⋯O hydrogen bonds.[11]

Experimental Protocols

The following sections describe the general methodologies for determining the key physical properties of a solid organic compound like this compound.

5.1. Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment. A common method is the capillary melting point technique.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or oil bath adjacent to a thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point. For a pure compound, this range is typically narrow.

-

5.2. Boiling Point Determination (at reduced pressure)

Since this compound has a high boiling point at atmospheric pressure, it is often determined under reduced pressure to prevent decomposition.

-

Apparatus: Distillation apparatus suitable for vacuum distillation (including a round-bottom flask, distillation head, condenser, receiving flask, and vacuum source), heating mantle, thermometer, and manometer.

-

Procedure:

-

A sample of the compound is placed in the distillation flask with boiling chips or a magnetic stirrer.

-

The apparatus is assembled and the system is evacuated to the desired pressure, which is monitored by a manometer.

-

The sample is heated, and the temperature of the vapor that distills is recorded. This temperature is the boiling point at that specific pressure.

-

5.3. UV-Visible Spectroscopy

UV-Visible spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

-

Apparatus: UV-Vis spectrophotometer, quartz cuvettes.

-

Procedure:

-

A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol).

-

The spectrophotometer is zeroed using a blank cuvette containing only the solvent.

-

The cuvette is then filled with the sample solution and placed in the spectrophotometer.

-

The absorbance of the sample is measured over a range of wavelengths (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

-

5.4. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is common.

-

Apparatus: FTIR spectrometer, agate mortar and pestle, pellet press.

-

Procedure:

-

A small amount of the sample is finely ground with dry potassium bromide (KBr).

-

The mixture is then compressed under high pressure to form a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

-

An infrared spectrum is recorded, showing the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the functional groups in the molecule.

-

5.5. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: NMR spectrometer.

-

Procedure:

-

A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The tube is placed in the NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired, showing the chemical shifts, splitting patterns, and integration of the different nuclei in the molecule.

-

Visualizations

The following diagram illustrates a typical workflow for determining the UV-Vis absorption spectrum of this compound.

Caption: A generalized workflow for obtaining the UV-Vis absorption spectrum of a chemical compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. scribd.com [scribd.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. byjus.com [byjus.com]

- 5. athabascau.ca [athabascau.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. agilent.com [agilent.com]

- 9. longdom.org [longdom.org]

- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-dimethylaminobenzoate

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-dimethylaminobenzoate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details the experimental protocols for its preparation via Fischer esterification and its subsequent analytical characterization.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Fischer esterification of 4-dimethylaminobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. This reversible reaction is driven to completion by using an excess of the alcohol and refluxing the mixture.

Experimental Protocol: Fischer Esterification

Materials:

-

4-dimethylaminobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-dimethylaminobenzoic acid and a significant excess of absolute ethanol.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours to ensure the reaction goes to completion.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Carbon dioxide gas will evolve, so proceed with caution. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to yield a white to pale yellow crystalline solid.[1][2]

A typical reaction yield for this synthesis is in the range of 95-98%.[3]

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 193.24 g/mol [4][5] |

| Appearance | White to cream or pale yellow crystalline powder[1] |

| Melting Point | 63-66 °C[1] |

Spectroscopic Analysis

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and the spectrum is recorded on an NMR spectrometer.

Data Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -COOEt) |

| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -N(CH₃)₂) |

| ~4.3 | Quartet | 2H | -OCH₂CH₃ |

| ~3.0 | Singlet | 6H | -N(CH₃)₂ |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

2. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, such as CDCl₃, and the spectrum is recorded.

Data Interpretation:

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Ester) |

| ~151 | Aromatic C (para to -COOEt, attached to -N(CH₃)₂) |

| ~131 | Aromatic CH (ortho to -COOEt) |

| ~120 | Aromatic C (ipso to -COOEt) |

| ~114 | Aromatic CH (ortho to -N(CH₃)₂) |

| ~60 | -OCH₂CH₃ |

| ~40 | -N(CH₃)₂ |

| ~14 | -OCH₂CH₃ |

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: The IR spectrum can be recorded using a KBr pellet or as a thin film on a salt plate.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2900-3000 | C-H stretch | Aliphatic and Aromatic |

| ~1700 | C=O stretch | Ester |

| ~1600 | C=C stretch | Aromatic ring |

| ~1270 | C-O stretch | Ester |

| ~1170 | C-N stretch | Aromatic amine |

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically using electron ionization (EI).

Data Interpretation:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 193, corresponding to the molecular weight of this compound.[6]

-

Major Fragmentation Peaks: Key fragments observed may include:

-

m/z = 164 (loss of -CH₂CH₃)

-

m/z = 148 (loss of -OC₂H₅)

-

m/z = 120 (loss of -COOC₂H₅)

-

Visualizations

Synthesis Pathway

Caption: Fischer esterification synthesis of this compound.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

References

- 1. This compound | 10287-53-3 [chemicalbook.com]

- 2. brainly.com [brainly.com]

- 3. CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate - Google Patents [patents.google.com]

- 4. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound(10287-53-3) MS spectrum [chemicalbook.com]

Ethyl 4-dimethylaminobenzoate (EDMAB): A Technical Guide to its Mechanism of Action as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-dimethylaminobenzoate (EDMAB) is a highly effective co-initiator, or synergist, widely employed in photopolymerization processes. It plays a crucial role in initiating the rapid curing of monomers and oligomers upon exposure to light, particularly in systems utilizing Norrish Type II photoinitiators. This technical guide provides an in-depth exploration of the mechanism of action of EDMAB, detailing its photophysical properties, the kinetics of the photoinitiation process, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and study of photocurable systems.

Physicochemical and Photophysical Properties of EDMAB

EDMAB, a tertiary amine, does not significantly absorb light in the visible region but exhibits strong absorption in the UV-A and UV-B regions.[1] Its primary role is not as a primary light absorber but as a hydrogen and electron donor to an excited-state photoinitiator.[2]

| Property | Value | Reference |

| Chemical Name | Ethyl 4-(dimethylamino)benzoate | [3] |

| CAS Number | 10287-53-3 | [3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3] |

| Molecular Weight | 193.24 g/mol | [3] |

| Appearance | White to cream or pale yellow crystals or powder | [4] |

| Melting Point | 63-66 °C | [4] |

| Absorption Maximum (λmax) | 310 nm (in ethanol) | [5] |

| Molar Extinction Coefficient (ε) | 23,200 M⁻¹cm⁻¹ at 310 nm (in ethanol) | [5] |

| Fluorescence Quantum Yield (Φf) | 0.29 (in cyclohexane) | [5] |

Mechanism of Action: Norrish Type II Photoinitiation

EDMAB functions as a co-initiator in a Norrish Type II photoinitiation system. This process is a bimolecular reaction that requires both a photoinitiator (e.g., camphorquinone (B77051), benzophenone) and a co-initiator (EDMAB). The general mechanism proceeds through the following key steps:

-

Photoexcitation: The primary photoinitiator (PI), such as camphorquinone (CQ), absorbs light of a suitable wavelength, promoting it from its ground state (S₀) to an excited singlet state (S₁).[6]

-

Intersystem Crossing (ISC): The excited singlet state of the photoinitiator is typically short-lived and undergoes a rapid and efficient intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[7] For camphorquinone, this process is nearly quantitative.[7]

-

Hydrogen Abstraction/Electron Transfer: The excited triplet state of the photoinitiator (³PI*) is a potent oxidizing agent. It interacts with the tertiary amine group of EDMAB, which acts as a hydrogen and electron donor.[2] This interaction can proceed via two primary pathways that ultimately lead to the same radical species:

-

Direct Hydrogen Abstraction: The ³PI* directly abstracts a hydrogen atom from the carbon alpha to the nitrogen atom of EDMAB.

-

Electron Transfer followed by Proton Transfer: An electron is transferred from the nitrogen atom of EDMAB to the ³PI*, forming a radical ion pair. This is rapidly followed by the transfer of a proton from the carbon alpha to the nitrogen, yielding the same radical products as direct hydrogen abstraction.[8]

-

-

Formation of Initiating Radicals: This interaction results in the formation of two radicals: a ketyl radical derived from the photoinitiator and a highly reactive alkylamino radical derived from EDMAB.[8]

-

Initiation of Polymerization: The alkylamino radical is the primary species responsible for initiating the polymerization of monomer units (e.g., acrylates, methacrylates) by adding to the double bond, thus starting the polymer chain growth. The ketyl radical is generally less reactive towards the monomer and may participate in termination reactions.[5]

Signaling Pathway Diagram

Caption: Norrish Type II photoinitiation mechanism involving EDMAB.

Experimental Protocols

The characterization of the photoinitiation efficiency of EDMAB and the kinetics of the resulting polymerization are crucial for optimizing photocurable formulations. The two primary techniques employed for this purpose are Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC).

Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the kinetics of photopolymerization by measuring the decrease in the concentration of reactive functional groups (e.g., C=C double bonds in acrylates) in real-time.[8]

Experimental Workflow Diagram

Caption: Workflow for RT-FTIR analysis of photopolymerization.

Detailed Protocol:

-

Instrument Setup: Configure the FTIR spectrometer for rapid scan mode, allowing for the collection of multiple spectra per second.

-

Sample Preparation: In a UV-filtered environment to prevent premature polymerization, prepare the photocurable formulation by mixing the monomer(s), the Norrish Type II photoinitiator (e.g., camphorquinone), and EDMAB at the desired concentrations.

-

Sample Application: Place a small drop of the liquid resin onto a KBr or NaCl salt plate. A second plate is placed on top with a spacer of known thickness (typically 20-50 µm) to create a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly onto the ATR crystal.[9]

-

Initial Spectrum: Record an initial IR spectrum of the uncured sample. This spectrum serves as the baseline (time = 0) for the calculation of the degree of conversion.

-

Initiation and Monitoring: Position the sample within the spectrometer's sample compartment and align the UV/visible light source to irradiate the sample. Simultaneously initiate the light exposure and the rapid, continuous collection of IR spectra at defined intervals.

-

Data Analysis: The degree of conversion (DC) at any given time (t) is calculated by monitoring the decrease in the area of the characteristic absorption band of the reactive functional group (e.g., the C=C stretching vibration of methacrylate (B99206) at approximately 1638 cm⁻¹).[9] The polymerization rate (Rp) can be determined from the first derivative of the conversion versus time curve.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to light. This provides valuable information about the reaction enthalpy, degree of conversion, and polymerization rate.[10]

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_instrument [label="Calibrate Photo-DSC\nand Stabilize Light Source", fillcolor="#FBBC05", fontcolor="#202124"]; prep_sample [label="Accurately Weigh 1-5 mg of Resin\ninto an Aluminum Pan", fillcolor="#FBBC05", fontcolor="#202124"]; load_sample [label="Place Sample Pan and Reference Pan\nin DSC Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; equilibrate [label="Equilibrate Sample at\nIsothermal Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; irradiate [label="Expose Sample to UV/Visible Light\nand Record Heat Flow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Integrate Exothermic Peak to\nDetermine Reaction Enthalpy (ΔH)\nand Calculate Conversion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep_instrument; prep_instrument -> prep_sample; prep_sample -> load_sample; load_sample -> equilibrate; equilibrate -> irradiate; irradiate -> analyze; analyze -> end; }

References

- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hampfordresearch.com [hampfordresearch.com]

- 3. Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with camphorquinone and phenanthrenequinone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. resource.aminer.org [resource.aminer.org]

- 7. Camphorquinone - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. oraljournal.com [oraljournal.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of Ethyl 4-dimethylaminobenzoate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the key spectroscopic properties of Ethyl 4-dimethylaminobenzoate (also known as Parbenate), a compound frequently used as a photoinitiator in industrial applications. The following sections detail its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) characteristics, presenting quantitative data in structured tables, outlining detailed experimental protocols, and illustrating relevant workflows through diagrams.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for analyzing the electronic transitions within a molecule. For this compound, this analysis reveals a strong absorbance in the UV-B range, which is fundamental to its application as a photoinitiator.

Spectroscopic Data

The electronic absorption properties of this compound are characterized by a prominent peak in the ultraviolet region. The specific wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are dependent on the solvent used.[1]

Table 1: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

| λmax | 310.25 nm | Ethanol | [2] |

| Molar Absorptivity (ε) | 23,200 L mol⁻¹ cm⁻¹ | Ethanol | [2] |

| λmax | 310.3 nm | Ethanol | [3] |

| Molar Absorptivity (ε) | 23,160 L mol⁻¹ cm⁻¹ | Ethanol | [3] |

| λmax | 313 nm | Not Specified | [4] |

In addition to absorption, the compound exhibits fluorescence. When dissolved in cyclohexane (B81311) and excited at a wavelength of 290 nm, it has a fluorescence quantum yield of 0.29.[3] Studies have shown that the fluorescence band can experience a red shift in different solvents, indicating interactions between the excited state of the molecule and the solvent environment, potentially leading to the formation of fluorescing solute-solvent exciplexes.[5]

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized protocol for obtaining the UV-Vis absorption spectrum of this compound.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol). The concentration should be optimized to yield an absorbance reading between 0.1 and 1.0 for accurate measurement.[6]

-

Prepare a "blank" sample containing only the pure solvent.[7]

-

Use a quartz cuvette, as glass absorbs UV light. Ensure the cuvette is clean by rinsing it first with a cleaning agent (e.g., acetone (B3395972) or deionized water) and then with the solvent to be used for the measurement.[6]

-

-

Instrument Setup and Calibration:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for the recommended time.

-

Set the desired wavelength range for the scan (e.g., 200-800 nm).[8]

-

Fill the cuvette with the blank solvent and place it in the sample holder.

-

Perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.[7][8]

-

-

Sample Measurement:

-

Empty and dry the cuvette, or use a matched second cuvette.

-

Fill the cuvette with the sample solution. Ensure there are no air bubbles, and clean the transparent sides of the cuvette with a lint-free cloth.[8]

-

Place the sample cuvette in the instrument, ensuring the transparent sides are aligned with the light path.[8]

-

Initiate the scan. The instrument will measure the absorbance at each wavelength in the specified range.

-

-

Data Processing:

-

Save the resulting spectrum, which plots absorbance versus wavelength.

-

Identify the wavelength of maximum absorbance (λmax) and record the absorbance value at this peak.

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).[9]

-

Visualization: UV-Vis Experimental Workflow

The logical flow for conducting a UV-Vis spectroscopic analysis is outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. Both ¹H (proton) and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of atoms in this compound.

Spectroscopic Data

The following tables summarize the reported NMR data for this compound. Chemical shifts (δ) are given in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Table 2: ¹H NMR Data for this compound

| Approximate Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Integration (Predicted) | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons (ortho to -COOEt) |

| ~6.7 | Doublet | 2H | Aromatic protons (ortho to -N(CH₃)₂) |

| ~4.3 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~3.0 | Singlet | 6H | Methyl protons (-N(CH₃)₂) |

| ~1.3 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |

| (Note: Data is based on typical values and data reported in reference. Multiplicity and integration are predicted based on the known structure.) |

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| (Data not available in sources) | C=O | Ester Carbonyl |

| (Data not available in sources) | C | Aromatic Quaternary (C-COOEt) |

| (Data not available in sources) | C | Aromatic Quaternary (C-N(CH₃)₂) |

| (Data not available in sources) | CH | Aromatic CH |

| (Data not available in sources) | CH₂ | Methylene Carbon (-O-CH₂-CH₃) |

| (Data not available in sources) | CH₃ | Methyl Carbon (-N(CH₃)₂) |

| (Data not available in sources) | CH₃ | Methyl Carbon (-O-CH₂-CH₃) |

| (Note: While specific ¹³C NMR shift values were not found in the search results, spectra are available in databases like ChemicalBook and SpectraBase.[10][11]) |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining an NMR spectrum.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[12] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[13]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[12][13]

-

Filter the solution into a clean, dry NMR tube to a height of about 4-5 cm.[12]

-

-

Instrument Operation:

-

Carefully insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal from the solvent.

-

Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-defined peaks.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID) signal.

-

Perform a Fourier Transform on the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Process the spectrum by applying phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Visualizations: NMR Workflow and Data Interpretation

The process of obtaining and interpreting NMR data follows a logical progression from sample preparation to final structure elucidation.

The information contained within an NMR spectrum is decoded to reveal the molecule's structure.

References

- 1. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 2. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]

- 3. omlc.org [omlc.org]

- 4. researchgate.net [researchgate.net]

- 5. Excited-state dynamics of ethyl 4-(N,N-dimethylamino)benzoate and ethyl 4-(N,N-diethylamino)benzoate in apolar and polar solvents - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. ossila.com [ossila.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 10. Ethyl 4-(dimethylamino)benzoate | C11H15NO2 | CID 25127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(10287-53-3) 13C NMR spectrum [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. web.mit.edu [web.mit.edu]

Solubility Profile of Ethyl 4-dimethylaminobenzoate: A Technical Guide for Researchers

An In-depth Analysis of the Solubility of Ethyl 4-dimethylaminobenzoate in Common Organic Solvents for Pharmaceutical and Research Applications

This technical guide provides a comprehensive overview of the solubility of this compound, a key organic compound utilized in various scientific and industrial applications, including as a photoinitiator in dental materials and in the synthesis of dyes and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its solubility in a range of common organic solvents, experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

While this compound is widely reported to be soluble in common organic solvents such as chloroform, methanol, ethanol (B145695), and acetone (B3395972), and insoluble in water, comprehensive quantitative solubility data in the public domain is limited.[1][2][3] The following table summarizes the available qualitative and quantitative information.

Table 1: Solubility of this compound

| Solvent Class | Solvent | Temperature (°C) | Solubility |

| Alcohols | Methanol | Not Specified | Soluble[2][3] |

| Ethanol | 32 | See Note 1 | |

| Ketones | Acetone | 32 | See Note 1 |

| Chlorinated Solvents | Chloroform | Not Specified | Soluble[1][2] |

| Water | Water | Not Specified | Insoluble[2][4][5] |

Note 1: A study on the crystal growth of this compound investigated its solubility in a mixed solvent system of ethanol and acetone at 32°C.[6][7][8][9][10] The research indicated that the solubility of the compound increases as the volume ratio of acetone in the ethanol-acetone mixture increases.[9] For precise quantitative data from this study, it is recommended to consult the full research paper.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development processes. The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[11]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is achieved. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Orbital shaker or magnetic stirrer with a temperature-controlled environment

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

-

This compound

-

Selected organic solvents

Procedure:

-

Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). Periodically, samples can be withdrawn and analyzed to confirm that the concentration is no longer changing.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

-

Dilute the filtrate with a known volume of the solvent to bring the concentration within the analytical range of the chosen measurement technique.

-

Determine the concentration of this compound in the diluted filtrate using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility in the solvent, taking into account the dilution factor.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Conical flasks or vials with stoppers

-

Shaker or stirrer

-

Analytical balance

-

Evaporating dish

-

Oven

-

Pipettes

-

This compound

-

Selected organic solvents

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent using the shake-flask method as described above until equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or under a stream of inert gas.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the solute in the known volume of the saturated solution is the difference between the final and initial mass of the evaporating dish.

-

Calculate the solubility, typically expressed in grams per 100 mL or grams per liter of solvent.[12][13]

Analytical Methods for Concentration Measurement

a) UV-Vis Spectrophotometry: This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum. A calibration curve of absorbance versus known concentrations of the compound in the specific solvent must be prepared first. The absorbance of the diluted saturated solution is then measured, and the concentration is determined from the calibration curve.

b) High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and specific method for determining the concentration of a compound. A validated HPLC method with a suitable column and mobile phase is required. A calibration curve is generated by injecting known concentrations of this compound. The filtered and diluted saturated solution is then injected, and the concentration is calculated based on the peak area and the calibration curve.[3][14]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Caption: Workflow for determining the solubility of a solid in a liquid solvent.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 10287-53-3 [chemicalbook.com]

- 3. asianjpr.com [asianjpr.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. file.scirp.org [file.scirp.org]

- 7. Crystal Growth, Thermal, Mechanical and Optical Properties of a New Organic Nonlinear Optical Material: Ethyl P-Dimethylamino Benzoate (EDMAB) [scirp.org]

- 8. Crystal Growth, Thermal, Mechanical and Optical Properties of a New Organic Nonlinear Optical Material: Ethyl P-Dimethylamino Benzoate (EDMAB) [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pharmaguru.co [pharmaguru.co]

Ethyl 4-dimethylaminobenzoate CAS number and molecular structure

An In-depth Technical Guide to Ethyl 4-dimethylaminobenzoate

This compound, a significant organic compound, is widely utilized across various scientific and industrial fields. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its chemical identity, properties, mechanisms of action, and key applications, with a focus on its role as a photoinitiator.

Chemical Identification and Molecular Structure

This compound is a benzoate (B1203000) ester characterized by a dimethylamino group substituted at the para (4) position of the benzene (B151609) ring.[1][2][3] This structure is fundamental to its function, particularly in photopolymerization processes.

-

Synonyms: Ethyl p-(dimethylamino)benzoate, EDAB, EDB, EDMAB, Parbenate, Quantacure EPD[2][4][6][7]

-

Molecular Structure:

Physicochemical and Spectroscopic Properties

The compound typically presents as a white to pale yellow crystalline powder.[1][5][7] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 193.24 g/mol | [4][7] |

| Appearance | White to cream or pale yellow crystalline powder | [1][5][7] |

| Melting Point | 62-66 °C | [1][5][7] |

| Boiling Point | 190-191 °C (at 14 mmHg) | [8] |

| Assay | ≥98.5% - ≥99% | [5][7] |

| Storage Temperature | Store below +30°C | [1] |

| Solubility | Soluble in various organic solvents. The structure imparts both hydrophobic and polar characteristics. | [3] |

| Stability | Stable under standard conditions. Incompatible with strong acids, bases, oxidizing agents, and reducing agents. | [1][8] |

Core Application: Photoinitiation

This compound (EDAB) is most prominently used as a photoinitiator, specifically as a tertiary amine synergist or co-initiator, in UV and LED-curable systems.[1][7]

Mechanism of Action

EDAB functions effectively in combination with Norrish Type II photoinitiators, such as camphorquinone (B77051) (CQ), which is common in dental applications.[1][7][8] The process significantly mitigates oxygen inhibition, a common issue in free-radical polymerization. The general mechanism involves:

-

Excitation: The primary photoinitiator (e.g., Camphorquinone) absorbs UV/visible light and is promoted to an excited state.

-

Electron Transfer: The excited photoinitiator interacts with EDAB. An electron is transferred from the nitrogen atom of the amine in EDAB to the excited photoinitiator.

-

Proton Transfer: Subsequently, a proton is abstracted from the carbon atom adjacent to the nitrogen on the EDAB molecule.

-

Radical Formation: This two-step process results in the formation of an active amine radical, which then initiates the polymerization of monomers like acrylates.[7]

Caption: Photoinitiation mechanism involving this compound (EDAB).

Applications in Research and Drug Development

Beyond its primary role in industrial coatings and inks, this compound has specific applications relevant to the scientific and pharmaceutical communities.

-

Dental Materials: It is a crucial component in dental composites, sealants, and adhesives.[1][9] When combined with camphorquinone, it forms a photoinitiating system for the polymerization of resin monomers like Bis-GMA and TEGDMA.[10]

-

Pharmaceutical Intermediate: The compound serves as an intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[1][6]

-

Biomedical Applications: It is employed as a photoinitiator in cell encapsulation techniques, where biocompatible hydrogels are polymerized to entrap cells for therapeutic purposes.[1][8]

-

Specialty Materials: EDAB is instrumental in synthesizing high-efficiency photosensitive materials for advanced applications like photoelectric conversion devices and in formulations for UV radiation protection.[11]

Experimental Protocols

General Protocol for Photopolymerization of a Dental Resin Composite

This protocol is a generalized methodology based on literature describing the use of EDAB in experimental dental resins.[9][10]

-

Resin Formulation: Prepare a co-monomer resin base, typically by mixing Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate) in a 1:1 or similar mass ratio.

-

Initiator System Preparation:

-

Dissolve the primary photosensitizer, camphorquinone (CQ), into the monomer mixture at a concentration of approximately 0.5-1 mol%.

-

Add this compound (EDAB) as the co-initiator, typically at a concentration of 1-2 mol%.[10] Ensure complete dissolution, which may require gentle heating or mechanical stirring in a dark environment to prevent premature polymerization.

-

-

Filler Addition: Incorporate an inorganic filler (e.g., silanized silica (B1680970) particles) into the resin-initiator mixture, often at a high loading (e.g., 60 wt%), to form the final composite paste.[10]

-

Curing/Polymerization:

-

Place the formulated resin composite into a mold or onto a substrate.

-

Expose the sample to a dental curing light source (typically a blue LED lamp with a wavelength range of 400-500 nm) for a specified duration (e.g., 20-40 seconds).

-

-

Characterization: Evaluate the cured material for properties such as depth of cure, hardness, degree of conversion (using FTIR spectroscopy), and other relevant mechanical properties.[10]

Caption: Workflow for preparing and testing a light-cured dental composite.

Safety and Handling

This compound requires careful handling due to its potential health and environmental effects.

| Hazard Category | Description | Precautionary Statements |

| Health Hazards | H360FD: May damage fertility. May damage the unborn child. | P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection. P308 + P313: IF exposed or concerned: Get medical advice/attention. |

| Environmental Hazards | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |

| Storage | Store locked up in a cool, dark, and well-ventilated area. Keep container tightly closed. | P405: Store locked up. |

Data sourced from Merck Millipore and Sigma-Aldrich safety information.[4]

This guide consolidates the essential technical information on this compound, providing a foundation for its effective and safe use in research and development.

References

- 1. This compound | 10287-53-3 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. CAS 10287-53-3: Ethyl 4-(dimethylamino)benzoate [cymitquimica.com]

- 4. This compound CAS 10287-53-3 | 841086 [merckmillipore.com]

- 5. This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound (10287-53-3) at Nordmann - nordmann.global [nordmann.global]

- 7. hampfordresearch.com [hampfordresearch.com]

- 8. This compound CAS#: 10287-53-3 [m.chemicalbook.com]

- 9. Ethyl 4-(dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

The Pivotal Role of Ethyl 4-dimethylaminobenzoate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-dimethylaminobenzoate (EDB), a seemingly unassuming aromatic ester, plays a critical and multifaceted role in the world of polymer chemistry. From enhancing the efficiency of dental restorations to enabling the rapid curing of advanced coatings and inks, EDB acts as a powerful co-initiator in photopolymerization reactions. This technical guide delves into the core functionalities of EDB, detailing its mechanism of action, providing quantitative data on its performance, and outlining key experimental protocols for its application.

Core Function: A Synergistic Co-initiator for Photopolymerization

This compound is most prominently utilized as a tertiary amine synergist or co-initiator, particularly in free-radical photopolymerization.[1][2] It is a crucial component in Type II photoinitiator systems, where it works in concert with a primary photoinitiator, most commonly a Norrish Type II ketone such as camphorquinone (B77051) (CQ) or isopropyl thioxanthone (ITX).[1][3]

The primary functions of EDB in these systems are:

-

Accelerated Curing: EDB significantly increases the rate of polymerization, leading to faster curing times. This is a critical advantage in applications like dental procedures and high-throughput industrial coatings.[2][4]

-

Reduced Oxygen Inhibition: A major challenge in free-radical polymerization is the inhibitory effect of atmospheric oxygen. EDB helps to mitigate this by reacting with and consuming oxygen-derived radicals, allowing the polymerization to proceed more efficiently.[1]

-

Enhanced Efficiency of Primary Photoinitiators: EDB boosts the overall efficiency of the photoinitiation process, leading to a higher degree of monomer conversion and improved final polymer properties.[4]

Mechanism of Action: A Tale of Electron and Proton Transfer

The synergistic action of this compound with a Type II photoinitiator, such as camphorquinone, is a well-established photochemical process involving a series of electron and proton transfer steps. This mechanism is crucial for the generation of the free radicals that initiate the polymerization chain reaction.

The process can be summarized as follows:

-

Photoexcitation: Upon exposure to light of a suitable wavelength (e.g., blue light for the camphorquinone system), the primary photoinitiator (PI) absorbs a photon and is promoted to an excited singlet state (¹PI*).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³PI*).

-

Exciplex Formation and Electron Transfer: The excited triplet-state photoinitiator interacts with the ground-state this compound (EDB) to form an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the nitrogen atom of the amine in EDB to the excited photoinitiator, resulting in the formation of a radical anion of the photoinitiator and a radical cation of EDB.

-

Proton Transfer: Following electron transfer, a proton is abstracted from a carbon atom adjacent to the nitrogen on the EDB radical cation by the photoinitiator radical anion.

-

Radical Generation: This proton transfer step yields two highly reactive species: an α-amino radical derived from EDB and a ketyl radical from the photoinitiator. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.

The α-amino radical is generally considered the primary initiating species due to its higher reactivity towards monomer double bonds.

Caption: Photoinitiation mechanism of a Type II photoinitiator with EDB.

Quantitative Data on Performance

The concentration and presence of this compound have a quantifiable impact on the polymerization process and the final properties of the polymer. The following tables summarize key quantitative data from various studies.

Effect of EDB on Degree of Conversion in Dental Resins

The degree of conversion (DC) is a critical parameter, particularly in dental composites, as it influences the material's mechanical properties, biocompatibility, and longevity. A higher DC indicates that more monomer has been converted to polymer.

| Monomer System | Photoinitiator System | EDB Concentration (wt%) | Curing Conditions | Degree of Conversion (%) | Reference |

| 20% UDMA, 80% TEGDMA | 0.5% Camphorquinone | 0.5 | Light-cured | 74.37 ± 1.84 | [1] |

| 20% UDMA, 80% TEGDMA with brominated monomer | 0.5% Camphorquinone | 0.5 | Light-cured | 62.99 ± 3.22 | [1] |

| Bis-GMA/TEGDMA | Camphorquinone | Not specified | Varied irradiation times | Inverse correlation between DC and eluted EDB | [5] |

UDMA: Urethane dimethacrylate, TEGDMA: Triethylene glycol dimethacrylate, Bis-GMA: Bisphenol A-glycidyl methacrylate (B99206)

Influence of EDB on Polymerization Kinetics

The inclusion of EDB significantly accelerates the polymerization kinetics.

| Monomer System | Photoinitiator System | EDB Concentration | Observation | Reference |

| Methyl Methacrylate (MMA) | Isopropyl thioxanthone (ITX) | Not specified | Conversion reaches 80% in 20 minutes | [3] |

Mechanical and Physical Properties of Polymers with EDB

The improved degree of conversion imparted by EDB generally leads to enhanced mechanical and physical properties.

| Polymer System | EDB Concentration (wt%) | Property | Value | Reference |

| Dental Infiltrant (20% UDMA, 80% TEGDMA) | 0.5 | Water Sorption (%) | 5.21 ± 0.15 | [1] |

| Water Solubility (%) | 0.12 ± 0.08 | [1] | ||

| Brominated Dental Infiltrant | 0.5 | Water Sorption (%) | Peak at 4.5, then declined | [1] |

| Water Solubility (%) | 6.02 ± 0.09 | [1] |

Experimental Protocols

Detailed methodologies are essential for the successful application and study of this compound in polymer chemistry. Below are representative experimental protocols for the preparation of a dental resin composite and a UV-curable coating.

Formulation and Characterization of a Dental Resin Composite

This protocol outlines the steps for preparing an experimental light-cured dental composite and subsequent testing of its properties.

Caption: Experimental workflow for dental composite preparation and analysis.

Materials:

-

Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)

-

Photoinitiator: Camphorquinone (CQ)

-

Co-initiator: this compound (EDB)

-

Inhibitor: Butylated hydroxytoluene (BHT) (optional, to prevent premature polymerization)

-

Filler: Silanized glass or silica (B1680970) particles

Procedure:

-

Resin Matrix Preparation: In a light-protected container, accurately weigh and mix the Bis-GMA and TEGDMA monomers in the desired ratio (e.g., 60:40 wt%).

-

Initiator System Addition: Add the photoinitiator (e.g., 0.5 wt% CQ) and co-initiator (e.g., 0.5-2.0 wt% EDB) to the monomer mixture. If used, add the inhibitor (e.g., 0.1 wt% BHT). Mix thoroughly in the dark until a homogeneous solution is obtained.

-

Filler Incorporation: Gradually add the silanized filler to the resin matrix in small increments, mixing thoroughly after each addition to ensure uniform dispersion. Continue until the desired filler loading is achieved (e.g., 70 wt%).

-

Specimen Preparation: Place the uncured composite paste into a standardized mold of the desired dimensions for the specific test (e.g., for degree of conversion or mechanical testing).

-

Light Curing: Expose the specimen to a dental curing light with a known intensity and wavelength for a specified time (e.g., 40 seconds).

Characterization:

-

Degree of Conversion (DC):

-

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Method: Record the FTIR spectrum of the uncured composite paste. After light-curing, immediately record the spectrum of the polymerized sample. The DC is calculated by comparing the peak height or area of the aliphatic C=C stretching vibration (around 1638 cm⁻¹) before and after curing, relative to an internal standard peak that does not change during polymerization, such as the aromatic C=C stretching vibration (around 1608 cm⁻¹).

-

-

Flexural Strength and Modulus:

-

Apparatus: Universal testing machine with a three-point bending fixture.

-

Method: Prepare rectangular specimens and store them in distilled water at 37°C for 24 hours. Measure the dimensions of each specimen and then subject them to a three-point bending test until fracture. Calculate the flexural strength and modulus from the load-deflection curve.

-

-

Vickers Hardness:

-

Apparatus: Vickers microhardness tester.

-

Method: Prepare cylindrical specimens, light-cure them, and polish the top surface. Use the microhardness tester to create indentations on the surface with a specific load and dwell time. Measure the dimensions of the indentations to calculate the Vickers hardness number.

-

Formulation and Curing of a UV-Curable Coating

This protocol provides a general framework for the preparation and UV curing of a simple acrylate-based coating.

Materials:

-

Oligomer: Urethane acrylate (B77674) or epoxy acrylate

-

Reactive Diluent: e.g., Hexanediol diacrylate (HDDA)

-

Photoinitiator: Isopropyl thioxanthone (ITX)

-

Co-initiator: this compound (EDB)

-

Wetting agent/leveling agent (optional)

Procedure:

-

Formulation: In a light-protected container, combine the oligomer, reactive diluent, photoinitiator (e.g., 1-3 wt% ITX), and co-initiator (e.g., 2-5 wt% EDB). Add any other additives and mix thoroughly until a homogeneous solution is obtained.

-

Application: Apply the formulated coating onto a substrate (e.g., wood, plastic, metal) using a film applicator or spin coater to achieve a uniform thickness.

-

UV Curing: Pass the coated substrate under a UV lamp (e.g., a medium-pressure mercury lamp or a UV-LED source with the appropriate wavelength) at a controlled speed to deliver a specific UV dose. The coating should be tack-free upon exiting the UV curing zone.

Characterization:

-

Cure Speed: Determined by the maximum conveyor belt speed that results in a tack-free surface.

-

Hardness: Measured using pencil hardness or a pendulum hardness tester.

-

Adhesion: Assessed using a cross-hatch adhesion test.

-

Gloss: Measured with a glossmeter.

Applications Beyond Dentistry

While the use of this compound is well-documented in dental materials, its utility extends to a wide range of other applications where rapid, light-initiated polymerization is required:

-

UV-Curable Inks and Coatings: EDB is used in formulations for printing inks and protective or decorative coatings on various substrates, including paper, plastics, and wood.[6]

-

Adhesives: Light-curing adhesives that utilize EDB offer fast bonding for a variety of industrial and consumer applications.

-

3D Printing and Stereolithography: In vat polymerization 3D printing techniques, EDB can be a component of the photosensitive resin, enabling the layer-by-layer fabrication of complex objects.

-

Photoresists in Electronics: In the manufacturing of printed circuit boards and microelectronics, EDB can be used in photoresist formulations to create intricate patterns through photolithography.[4]

Conclusion

This compound is a cornerstone of Type II photopolymerization systems, enabling rapid and efficient curing across a spectrum of applications. Its role as a synergistic co-initiator, driven by a well-understood mechanism of electron and proton transfer, allows for precise control over the polymerization process and the tailoring of final material properties. For researchers and professionals in polymer chemistry, materials science, and drug development, a thorough understanding of EDB's function and application is essential for the innovation of advanced, light-curable materials. The provided data and protocols serve as a foundational guide for harnessing the full potential of this versatile molecule.

References

- 1. Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator [qmro.qmul.ac.uk]

- 2. real.mtak.hu [real.mtak.hu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. Correlation of the degree of conversion with the amount of elutable substances in nano-hybrid dental composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2015184166A1 - Uv-curable ink compositions - Google Patents [patents.google.com]

Ethyl 4-dimethylaminobenzoate as a Tertiary Amine Synergist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-dimethylaminobenzoate (EDMAB), an organic compound with the chemical formula C₁₁H₁₅NO₂, is a widely utilized tertiary amine synergist in photopolymerization reactions.[1][2] It is a white to light tan crystalline powder with a melting point of 62-66°C.[1][2] EDMAB is particularly effective when paired with Norrish Type II photoinitiators, such as camphorquinone (B77051) (CQ) and benzophenone, to initiate the free-radical polymerization of various monomers, notably in dental restorative materials, UV-curable coatings, and 3D printing resins.[1][3][4][5] Its primary role is to enhance the efficiency of the photoinitiation process, leading to faster curing times, increased degree of conversion, and improved mechanical properties of the final polymer.[6] Furthermore, EDMAB helps to mitigate oxygen inhibition, a common issue in free-radical polymerization that can lead to incomplete curing and tacky surfaces.[1][2] This technical guide provides an in-depth overview of the core principles of EDMAB as a tertiary amine synergist, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Synergism with Type II Photoinitiators

EDMAB functions as a co-initiator in a two-component photoinitiating system, specifically with Type II photoinitiators.[6][7] Unlike Type I photoinitiators that undergo direct cleavage to form radicals upon light absorption, Type II photoinitiators require a synergist or hydrogen donor to generate the initiating free radicals.[6][7] The process, often referred to as a Norrish Type II reaction, involves a series of steps:[3][8]

-

Photoexcitation: The Type II photoinitiator (e.g., camphorquinone) absorbs light of a specific wavelength, promoting it from its ground state (S₀) to an excited singlet state (S₁).[9][10]

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[9][10]

-

Exciplex Formation: The excited triplet state of the photoinitiator interacts with the ground state of the tertiary amine synergist, EDMAB, to form an excited-state complex known as an exciplex.[11]

-

Electron Transfer: Within the exciplex, an electron is transferred from the lone pair of the nitrogen atom in EDMAB to the excited photoinitiator. This results in the formation of a photoinitiator radical anion and an amine radical cation.[1]

-

Proton Transfer: A subsequent proton transfer occurs from a carbon atom adjacent to the nitrogen on the amine radical cation to the photoinitiator radical anion.[1]

-

Radical Generation: This proton transfer yields two highly reactive free radicals: an α-amino radical derived from EDMAB and a ketyl radical from the photoinitiator. Both of these radicals are capable of initiating the polymerization of monomer units.[11]

This synergistic mechanism is highly efficient in generating the free radicals necessary for polymerization, overcoming the limitations of using a Type II photoinitiator alone.

References

- 1. uvebtech.com [uvebtech.com]

- 2. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. [1511.04544] A comparative study on viscoelastic properties of polymeric composites measured by a longitudinal free vibration non-destructive test and dynamic mechanical thermal analysis [arxiv.org]

- 7. rheologylab.com [rheologylab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Flexural strength and hardness of direct and indirect composites - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of photopolymerization using Ethyl 4-dimethylaminobenzoate

An In-Depth Technical Guide to the Core Principles of Photopolymerization Using Ethyl 4-dimethylaminobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Photopolymerization, or UV/LED curing, is a cornerstone technology in the development of advanced materials, enabling the rapid, on-demand transformation of liquid monomers into solid polymers. This process is fundamental to industries ranging from restorative dentistry and medical adhesives to 3D printing and high-performance coatings. At the heart of many efficient free-radical photopolymerization systems is the synergistic relationship between a photoinitiator and a co-initiator. This compound (EDB), a tertiary amine synergist, is a highly effective co-initiator, particularly when paired with Norrish Type II photoinitiators. This technical guide elucidates the fundamental principles of photopolymerization centered on the role of EDB, detailing its mechanism of action, presenting key quantitative data, and providing standardized experimental protocols for analysis.

Core Principles of Type II Photopolymerization

Free-radical photopolymerization is initiated by reactive radical species generated upon exposure to light. The mechanism of radical generation categorizes photoinitiating systems into two primary classes: Norrish Type I and Norrish Type II.

-

Norrish Type I Photoinitiators: These molecules undergo unimolecular bond cleavage (α-cleavage) upon photoexcitation to directly form two free radicals.[1][2]

-

Norrish Type II Photoinitiators: These initiators, which include common compounds like Camphorquinone (CQ) and Benzophenone (BP), do not cleave directly. Instead, upon excitation, they enter an energized triplet state and initiate polymerization by abstracting a hydrogen atom from a synergist or co-initiator.[1][2][3]

This compound (EDB) is a quintessential co-initiator for Type II systems. Its function is to act as an efficient hydrogen donor, which, after interaction with the excited photoinitiator, produces the primary radical species that drive the polymerization of monomers like acrylates and methacrylates.[4][5]

The Mechanism of Action: EDB as a Co-Initiator

The synergistic action between a Type II photoinitiator (PI) and EDB is a multi-step process involving an electron-proton transfer cascade, often referred to as a photoredox catalytic cycle in three-component systems.[6][7]

-

Photoexcitation: The process begins when the photoinitiator (e.g., Camphorquinone) absorbs a photon of appropriate wavelength (e.g., blue light, ~470 nm for CQ), promoting it from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived excited triplet state (T₁).[3]

-

Exciplex Formation and Electron Transfer: The excited triplet state photoinitiator, ³PI*, interacts with a ground-state EDB molecule, forming a transient excited-state complex known as an exciplex. Within this complex, an electron is transferred from the electron-rich tertiary amine of EDB to the excited photoinitiator.[4][5]

-

Proton Transfer and Radical Generation: Following electron transfer, a proton is abstracted from the carbon atom alpha to the nitrogen on the EDB radical cation. This results in the formation of a highly reactive alkylamino radical and a non-reactive ketyl radical from the photoinitiator.[4][5]

-

Polymerization Initiation: The alkylamino radical is the key initiating species. It attacks the carbon-carbon double bond of a monomer molecule (M), initiating the polymer chain propagation.

Another critical role of EDB is the mitigation of oxygen inhibition . Oxygen is a potent inhibitor of free-radical polymerization as it scavenges and deactivates initiating and propagating radicals, forming unreactive peroxy radicals. The tertiary amine in EDB can react with these peroxy radicals, converting them back into reactive alkylamino radicals, thereby reducing the inhibitory effects of oxygen, particularly at the surface of the material.[8][9]

Quantitative Data on Photopolymerization Performance

The efficiency of a photopolymerization reaction is quantified by parameters such as the degree of conversion (DC) and the rate of polymerization (Rp). The concentration of EDB significantly influences these outcomes.

Table 1: Influence of EDB on Degree of Conversion (DC %)

This table summarizes the effect of incorporating EDB into a dental resin formulation on the final monomer conversion.

| Monomer System | Photoinitiator (PI) | Co-Initiator | Light Source | Irradiation Time (s) | Final DC (%) | Source |

| Filtek Z250 XT¹ | Camphorquinone (CQ) | None (Control) | Halogen | 20 | Not specified² | [2] |

| Filtek Z250 XT¹ | Camphorquinone (CQ) | EDB (0.1 wt.%) | Halogen (600 mW/cm²) | 10 | 50.33 | [2] |

| Filtek Z250 XT¹ | Camphorquinone (CQ) | EDB (0.1 wt.%) | LED (1000 mW/cm²) | 10 | 60.28 | [2] |

| Bis-GMA/TEGDMA² | Camphorquinone (CQ) | EDB (equimolar to CQ) | Halogen | Continuous | Complete photobleaching | [10] |

| PMMA | ITX³ | EDB (3 wt.%) | Hg-Xe Lamp (147 mW/cm²) | 1200 (20 min) | ~80 | [1][9] |

¹Filtek Z250 XT is a commercial composite resin containing Bis-GMA, UDMA, Bis-EMA, and TEGDMA monomers. ²The original study noted that incorporating EDB reduced the polymerization time by half to achieve similar or better properties. ³ITX: Isopropylthioxanthone, another Type II photoinitiator.

Table 2: Kinetic Parameters of Photopolymerization

This table presents kinetic data for the polymerization of acrylic acid initiated by an Isopropylthioxanthone (ITX)/EDB system.

| Parameter | Condition | Value | Source |

| Reaction Order (vs. Monomer) | Constant initiator concentration | Linear (First Order) | [11] |

| Reaction Order (vs. Initiator) | Low concentration (<0.2 mmol/L) | 0.2057 | [11] |

| Reaction Order (vs. Initiator) | High concentration (>0.8 mmol/L) | -0.1 | [11] |

| Apparent Activation Energy | - | 9.53 kJ/mol | [11] |

| Optimal Initiator Concentration | For maximum polymerization rate | 0.8 mmol/L | [11] |

Experimental Protocols